Hex-3-énoate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Hexenoic acid methyl ester is a natural product found in Annona muricata and Nicotiana tabacum with data available.

Applications De Recherche Scientifique

Chimie analytique

En tant que composé de référence en spectrométrie de masse, l’hex-3-énoate de méthyle contribue à l’identification et à la quantification d’esters similaires dans des mélanges complexes . Son schéma de fragmentation caractéristique sert de référence pour comparer et interpréter les spectres, ce qui est crucial dans des domaines tels que l’analyse environnementale, la chimie alimentaire et la science forensique.

Industrie des arômes et des parfums

L’this compound: trouve des applications dans l’industrie des arômes et des parfums en raison de ses caractéristiques aromatiques fruitées et florales. Il peut être utilisé pour conférer ou améliorer le profil olfactif souhaité dans les parfums et les eaux de Cologne. De plus, il peut contribuer à la composition aromatique des produits alimentaires, en particulier dans les arômes de fruits .

.Propriétés

Numéro CAS |

2396-78-3 |

|---|---|

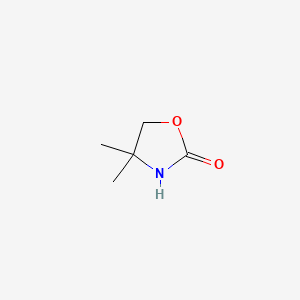

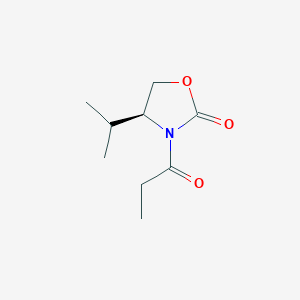

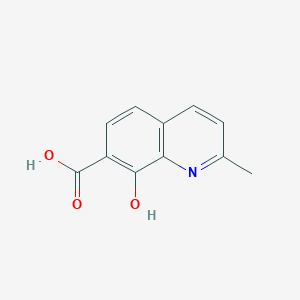

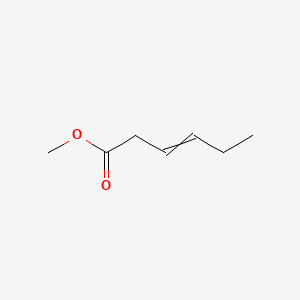

Formule moléculaire |

C7H12O2 |

Poids moléculaire |

128.17 g/mol |

Nom IUPAC |

methyl hex-3-enoate |

InChI |

InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h4-5H,3,6H2,1-2H3 |

Clé InChI |

XEAIHUDTEINXFG-UHFFFAOYSA-N |

SMILES |

CCC=CCC(=O)OC |

SMILES canonique |

CCC=CCC(=O)OC |

Densité |

0.912-0.922 (20°) |

Key on ui other cas no. |

2396-78-3 |

Description physique |

colourless liquid |

Pictogrammes |

Flammable |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is methyl trans-3-hexenoate relevant in combustion research?

A: Methyl trans-3-hexenoate serves as a surrogate compound for representing biodiesel components in combustion modeling studies. [, ] This means its behavior under high temperatures and pressures can help researchers understand how actual biodiesel fuels might behave in engines, aiding in the development of more efficient and cleaner-burning engines.

Q2: How is the autoignition of methyl trans-3-hexenoate studied experimentally?

A: Researchers utilize specialized facilities like the University of Michigan's rapid compression facility to study autoignition. [] In these experiments, methyl trans-3-hexenoate is mixed with air and rapidly compressed, simulating the conditions inside an engine cylinder. By measuring the ignition delay times under varying pressures and temperatures, they can develop kinetic models and understand the factors influencing its combustion characteristics.

Q3: What is the significance of developing a detailed reaction mechanism for methyl trans-3-hexenoate?

A: A detailed reaction mechanism outlines the individual chemical reactions and intermediate species involved in the combustion of methyl trans-3-hexenoate. [, ] This information is crucial for accurately predicting fuel behavior in simulations and optimizing engine designs for efficiency and reduced emissions. By comparing experimental data, like ignition delay times and intermediate species measurements, with model predictions, researchers can refine these mechanisms and improve their predictive capabilities.

Q4: How does the molecular structure of methyl trans-3-hexenoate influence its reactivity?

A: The presence of a double bond in methyl trans-3-hexenoate significantly influences its reactivity with radicals like hydroperoxy radicals (HO2). [] This reaction pathway, known as epoxidation, plays a crucial role in the low-temperature oxidation of biodiesel fuels. By studying the kinetics of this reaction using computational chemistry methods, researchers can gain insights into the early stages of biodiesel combustion and its impact on overall engine performance and emissions.

Q5: What are the limitations of using methyl trans-3-hexenoate as a surrogate for biodiesel?

A: While methyl trans-3-hexenoate provides valuable insights into biodiesel combustion, it's essential to acknowledge its limitations. [] Biodiesel is a complex mixture of fatty acid methyl esters, and a single compound cannot fully represent its diverse composition. Therefore, researchers often use surrogate mixtures containing multiple components to capture the overall behavior of biodiesel more accurately.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.